Oxazolidine-3-carbonyl Chloride
Description
Oxazolidine-3-carbonyl chloride is a heterocyclic compound featuring a five-membered oxazolidine ring (containing one oxygen and one nitrogen atom) with a carbonyl chloride (-COCl) group at the 3-position. This structure confers high reactivity due to the electron-withdrawing nature of the carbonyl chloride, making it a versatile intermediate in organic synthesis, particularly for acylations and peptide couplings .
Key properties include:
- Molecular formula: Likely C₄H₆ClNO₂ (based on oxazolidine backbone with -COCl substitution).
- Reactivity: Highly reactive toward nucleophiles (e.g., amines, alcohols) due to the labile acyl chloride group.
- Applications: Used in pharmaceuticals, agrochemicals, and polymer chemistry as a building block for introducing oxazolidine moieties.
Properties
Molecular Formula |
C4H6ClNO2 |
|---|---|
Molecular Weight |
135.55 g/mol |
IUPAC Name |
1,3-oxazolidine-3-carbonyl chloride |
InChI |
InChI=1S/C4H6ClNO2/c5-4(7)6-1-2-8-3-6/h1-3H2 |
InChI Key |
UXUKTYCWKJPVJI-UHFFFAOYSA-N |
Canonical SMILES |
C1COCN1C(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Oxazolidine-3-carbonyl Chloride can be synthesized through several methods. One common approach involves the reaction of oxazolidine with phosgene (carbonyl dichloride) under controlled conditions. The reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction. The process is carried out at low temperatures to ensure the stability of the intermediate products.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also minimizes the risk of exposure to hazardous reagents like phosgene.
Chemical Reactions Analysis
Types of Reactions
Oxazolidine-3-carbonyl Chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, this compound hydrolyzes to form oxazolidine-3-carboxylic acid and hydrochloric acid.
Reduction: The compound can be reduced to oxazolidine-3-methanol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used. The reactions are typically carried out in aprotic solvents like dichloromethane or tetrahydrofuran.
Hydrolysis: Water or aqueous solutions of bases like sodium hydroxide are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Oxazolidine-3-carboxylic acid: Formed from hydrolysis.
Oxazolidine-3-methanol: Formed from reduction.
Scientific Research Applications
Oxazolidine-3-carbonyl chloride is a chemical compound with the molecular formula and a molecular weight of 135.55 g/mol . It is also known as 1,3-oxazolidine-3-carbonyl chloride .
Scientific Research Applications
2-Oxo-3-oxazolidinecarbonyl chloride has several applications in scientific research:
- Organic Synthesis It is used as an intermediate in the synthesis of various heterocyclic compounds.
- Pharmaceuticals It serves as a building block for the synthesis of biologically active molecules, including antibiotics and antiviral agents.
- Material Science The compound is used in the preparation of polymers and advanced materials with specific properties.
- Catalysis It is employed as a catalyst or catalyst precursor in various chemical reactions.
2-Oxo-3-oxazolidinecarbonyl chloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities.
Antimicrobial Activity
Numerous studies have evaluated the antimicrobial properties of oxazolidine derivatives, including this compound, with promising activity against various bacterial and fungal strains. The mechanism by which this compound exerts its antimicrobial effects is believed to involve inhibition of bacterial protein synthesis, which is characteristic of many oxazolidinones, which bind to the ribosomal subunit and prevent translation.
Table 1: Antimicrobial Activity of Oxazolidine Derivatives
| Compound | MIC (µg/ml) | Bacterial Strain |
|---|---|---|
| This compound | 1.6 | E. coli |
| This compound | 3.2 | S. aureus |
| This compound | 1.6 | Candida albicans |
MIC, or minimum inhibitory concentration, values indicate effective antimicrobial activity, particularly against E. coli and S. aureus, which are common pathogens in clinical settings.
Study on Antibacterial Efficacy
A recent study investigated the antibacterial efficacy of a series of oxazolidine derivatives, including this compound. The researchers utilized disk diffusion assays to measure the inhibition zones against several bacterial strains, comparing these results with standard antibiotics such as ampicillin.
Table 2: Inhibition Zones for Various Compounds
| Compound | Inhibition Zone (mm) | Bacterial Strain |
|---|---|---|
| This compound | 18 | S. aureus |
| Ampicillin | 24 | S. aureus |
| Chloramphenicol | 20 | E. coli |
The results indicated that while ampicillin showed superior activity, the oxazolidine derivative still exhibited significant antibacterial properties, suggesting its potential as an alternative therapeutic agent. Given its biological activity, this compound may have applications in treating infections caused by resistant bacterial strains. Its structural similarity to existing oxazolidinone antibiotics positions it as a candidate for further development in antimicrobial therapies.
Applications as Ligands
Ligands containing a chiral 2-oxazoline ring are used in asymmetric catalysis due to their facile synthesis, wide range of forms, and effectiveness for many types of catalytic transformation .
Major classes of oxazoline-based ligands include :
- Bis-oxazolines (BOX)
- Phosphinooxazolines (PHOX) for example (S)-iPr-PHOX
Notable specialist oxazoline ligands include :
- Tris-oxazolines (TRISOX)
- Bis(oxazolinato)s
- Trisoxazolinylborate ligands
Use in Polymers
Mechanism of Action
The mechanism of action of Oxazolidine-3-carbonyl Chloride primarily involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity is exploited in various synthetic applications to form amides, esters, and other derivatives. The compound’s ability to undergo hydrolysis and reduction further expands its utility in chemical synthesis.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare oxazolidine-3-carbonyl chloride with structurally or functionally related compounds, emphasizing reactivity, stability, and applications.
Key Findings:
Structural Influence on Reactivity :
- The oxazolidine ring’s oxygen atom increases electrophilicity at the carbonyl carbon compared to pyrrolidine derivatives, accelerating acylation reactions .
- Steric effects (e.g., isopropyl group in pyrrolidine analogs) reduce reactivity, favoring selective modifications .
Stability and Handling: this compound’s moisture sensitivity contrasts with the air-stable pyrazole-based aldehyde in , which benefits from sulfur’s stabilizing effects . Ionic chlorides like KCl lack functional groups for covalent bonding, limiting their utility to non-covalent applications (e.g., electrolyte in sensors) .
This suggests analogous safety assessments are critical for acyl chlorides .
Biological Activity
Oxazolidine-3-carbonyl chloride is a compound belonging to the oxazolidine family, which has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, focusing on its antibacterial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a five-membered heterocyclic ring structure, which is significant for its biological activity. Its ability to undergo various modifications allows for the development of derivatives with enhanced pharmacological properties.
Antibacterial Activity
Oxazolidine derivatives have been extensively studied for their antibacterial properties, particularly against Gram-positive bacteria. The mechanism of action typically involves the inhibition of protein synthesis, making them effective against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA).
Key Findings
- Minimum Inhibitory Concentration (MIC) :
- In Vivo Studies :
- Mechanism of Action :
Case Studies
Several studies have highlighted the efficacy and safety of oxazolidine derivatives:
- Study on Antimicrobial Activity : A study evaluated the antimicrobial efficacy of modified oxazolidinones against Staphylococcus aureus and Escherichia coli, demonstrating significant biostatic effects .
- Surface Modification Impact : Research showed that surface-modified textiles treated with oxazolidine compounds exhibited enhanced antibacterial features, indicating potential applications in healthcare settings .
Table: Summary of Biological Activities
| Compound | MIC (μg/mL) | Target Bacteria | In Vivo Efficacy | Mechanism of Action |
|---|---|---|---|---|
| This compound | 0.5 - 2.0 | MRSA, E. faecalis | 100% survival in hamsters | Inhibition of protein synthesis |
| Modified derivative | 1.0 | C. difficile | Effective | Binds to 50S ribosomal subunit |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
